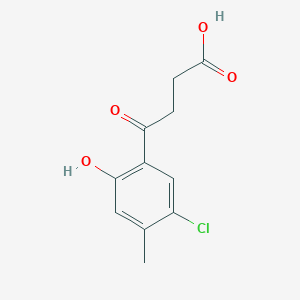
4-Bromo-2,3'-bipyridine
Vue d'ensemble
Description
4-Bromo-2,3’-bipyridine is a bipyridine derivative, which is a class of compounds consisting of two pyridine rings connected by a single bond. This compound is of significant interest due to its potential applications in various fields such as organic synthesis, coordination chemistry, and material science. The presence of a bromine atom at the 4-position of one of the pyridine rings makes it a valuable intermediate for further functionalization and synthesis of more complex molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2,3’-bipyridine typically involves the bromination of 2,3’-bipyridine. One common method is the direct bromination using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The reaction is usually carried out in an inert solvent like dichloromethane or chloroform at room temperature or slightly elevated temperatures.
Industrial Production Methods: Industrial production of 4-Bromo-2,3’-bipyridine may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity of the final product. The use of automated systems and real-time monitoring can further enhance the efficiency and safety of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: 4-Bromo-2,3’-bipyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include organolithium or Grignard reagents.
Coupling Reactions: It can participate in cross-coupling reactions such as Suzuki, Stille, and Negishi couplings to form carbon-carbon bonds. These reactions typically require palladium or nickel catalysts.
Oxidation and Reduction Reactions: The pyridine rings can undergo oxidation or reduction under appropriate conditions, leading to the formation of different oxidation states or hydrogenated derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Organolithium or Grignard reagents, typically in anhydrous ether or tetrahydrofuran (THF).
Coupling Reactions: Palladium or nickel catalysts, with bases like potassium carbonate or cesium carbonate, in solvents such as toluene or dimethylformamide (DMF).
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions can yield various bipyridine derivatives with different substituents, while oxidation and reduction reactions can lead to the formation of pyridine N-oxides or dihydropyridines.
Applications De Recherche Scientifique
4-Bromo-2,3’-bipyridine has several scientific research applications, including:
Coordination Chemistry: It serves as a ligand in the formation of metal complexes, which are used in catalysis, material science, and photochemistry.
Organic Synthesis: It is a valuable intermediate for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Material Science: The compound is used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Biological Research: It can be used as a building block for the synthesis of biologically active molecules, including potential drug candidates.
Mécanisme D'action
The mechanism of action of 4-Bromo-2,3’-bipyridine largely depends on its role in specific applications. As a ligand in coordination chemistry, it coordinates with metal centers through its nitrogen atoms, forming stable complexes. These complexes can exhibit unique electronic and catalytic properties, which are exploited in various chemical reactions and processes. The molecular targets and pathways involved vary based on the specific metal and reaction conditions used.
Comparaison Avec Des Composés Similaires
2,2’-Bipyridine: A widely used ligand in coordination chemistry, known for its strong binding affinity to metal centers.
4,4’-Bipyridine: Another bipyridine derivative with applications in material science and coordination chemistry.
3,3’-Bipyridine: Less common but still used in certain specialized applications.
Uniqueness of 4-Bromo-2,3’-bipyridine: The presence of the bromine atom at the 4-position of one of the pyridine rings distinguishes 4-Bromo-2,3’-bipyridine from other bipyridine derivatives. This unique substitution pattern allows for selective functionalization and the formation of diverse derivatives, making it a versatile intermediate in organic synthesis and coordination chemistry.
Propriétés
IUPAC Name |
4-bromo-2-pyridin-3-ylpyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrN2/c11-9-3-5-13-10(6-9)8-2-1-4-12-7-8/h1-7H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBTYNLIKYREWQX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=NC=CC(=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40671718 | |
| Record name | 4-Bromo-2,3'-bipyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40671718 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62913-27-3 | |
| Record name | 4-Bromo-2,3'-bipyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40671718 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![Methyl 3-[3-(hydroxymethyl)phenyl]propanoate](/img/structure/B3275712.png)










